N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
CAS No.: 898454-83-6
Cat. No.: VC4786851
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898454-83-6 |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.86 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
| Standard InChI | InChI=1S/C21H20ClN3O3/c1-12-17-10-16(9-14-3-2-8-25(18(14)17)21(12)28)24-20(27)19(26)23-11-13-4-6-15(22)7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | OAPSTRBIDJEVQD-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Introduction
N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with a unique molecular structure, featuring an oxalamide functional group and a pyrroloquinoline moiety. This compound belongs to the oxalamide class, which are derivatives of oxalic acid, and is closely related to pyrroloquinoline derivatives known for their pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific details on the synthesis pathway are not extensively documented, it generally requires careful control of reaction conditions such as temperature and solvent choice, along with purification methods like recrystallization or chromatography to optimize yield.
Potential Applications and Mechanism of Action
N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has potential applications in medicinal chemistry, particularly due to its oxalamide and pyrroloquinoline components. These compounds can modulate biochemical pathways critical for cell survival and proliferation, suggesting potential roles in therapeutic areas such as oncology or neurology.
Research and Development
Research on this compound is ongoing, focusing on exploring its full potential across various scientific fields. This includes investigating new derivatives that might enhance efficacy or reduce toxicity. The unique structural features of this compound make it an interesting candidate for further chemical modification and biological evaluation.
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